![molecular formula C8H9N B14593747 Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- CAS No. 61341-85-3](/img/structure/B14593747.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its rigid framework and the presence of an amine group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, which can be achieved through a tandem Rhodium (I) catalyzed reaction involving terminal aryl alkynes . The reaction conditions often include the use of a rhodium complex, which facilitates the formation of the bicyclic structure in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a different substitution pattern.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: A hydroxylated derivative of the compound.
7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A nitrogen-containing analogue with potential antibacterial and anticancer properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)- is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61341-85-3 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(7S)-bicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5,9H2/t8-/m0/s1 |
InChI Key |
OVLLQUKHPTXIBH-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C21)N |
Canonical SMILES |
C1C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


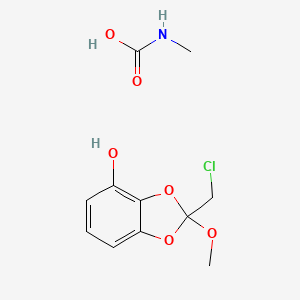
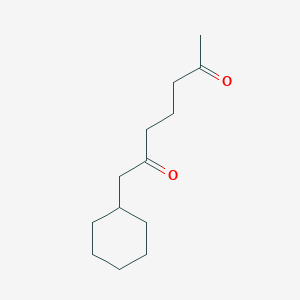

![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
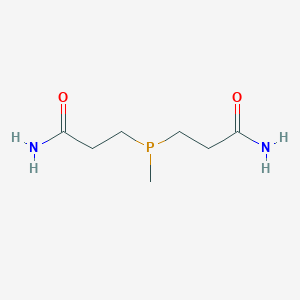
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
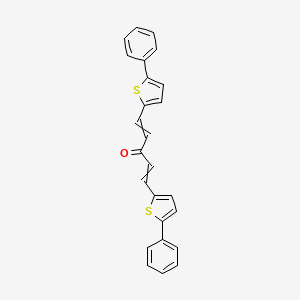

![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
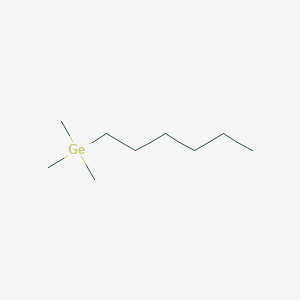
![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)


